1,7-Bis(4-chlorophenyl)heptane-3,5-dione

Keto-enol tautomerism Quantitative NMR Curcuminoid analog characterization

Researchers facing assay interference from Michael acceptor liabilities in curcuminoid screening hits need a cleaner mechanistic probe. This saturated β-diketone eliminates the α,β-unsaturated carbonyl system, removing PAINS pan-assay interference while retaining differentiation-inducing activity in AML models. Procure with confidence for SAR campaigns and coordination chemistry. - Defined keto:enol ratio (3:17 in CDCl3) for reproducible qNMR and analytical method development. - Forms crystalline 2:1 complexes with Cu(II) and VO(IV), validated for antimicrobial MOF research. - Balanced lipophilicity (XLogP = 4.8) with zero HBD for unambiguous SAR deconvolution.

Molecular Formula C19H18Cl2O2
Molecular Weight 349.2 g/mol
CAS No. 123953-61-7
Cat. No. B8624777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Bis(4-chlorophenyl)heptane-3,5-dione
CAS123953-61-7
Molecular FormulaC19H18Cl2O2
Molecular Weight349.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC(=O)CC(=O)CCC2=CC=C(C=C2)Cl)Cl
InChIInChI=1S/C19H18Cl2O2/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-4,7-10H,5-6,11-13H2
InChIKeyPCNLMQRVBMEUJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,7-Bis(4-chlorophenyl)heptane-3,5-dione: Procurement-Grade Profile


1,7-Bis(4-chlorophenyl)heptane-3,5-dione (CAS 123953-61-7) is a synthetic diarylheptanoid β-diketone with a molecular formula of C19H18Cl2O2 and a molecular weight of 349.2 g/mol [1]. The compound features a saturated heptane-3,5-dione core flanked by two 4-chlorobenzyl groups, distinguishing it from the unsaturated 1,6-heptadiene-3,5-dione curcuminoid analogs [1][2]. It is classified as a curcuminoid analog and has been studied as a ligand for transition metal chelates and as an intermediate in medicinal chemistry programs targeting cell proliferation pathways [2][3].

Saturated β-diketone curcuminoid analog 4-Chlorophenyl substitution Forms Cu(II)/VO(IV) chelates Differentiation & antimicrobial probe

Why Generic Substitution Fails: Saturation and Substitution Effects


Scientific and industrial users cannot simply interchange 1,7-bis(4-chlorophenyl)heptane-3,5-dione with closely related curcuminoid analogs because the saturated heptane-3,5-dione backbone eliminates the extended π-conjugation present in the 1,6-heptadiene-3,5-dione series, fundamentally altering electronic properties, metal-chelation geometry, and keto-enol tautomeric equilibrium [1][2]. The 4-chloro substitution on both phenyl rings introduces distinct electronic effects and lipophilicity (XLogP3-AA = 4.8) compared to other halogen or unsubstituted phenyl analogs, which critically modulates target binding affinity and biological activity in cell differentiation and proliferation arrest assays [1][3]. These saturation-determined and substitution-specific properties are not retained by generic diarylheptanoids, making direct replacement without loss of functional performance impossible.

Saturated heptane-3,5-dione backbone eliminates π-conjugation; may shift tautomerism, electronic properties, and metal-chelation geometry compared to unsaturated analogs.
4-Chloro substitution determines lipophilicity and target affinity; fluoro, bromo, or unsubstituted phenyl analogs may not reproduce activity in cell-based assays.
Absence of α,β-unsaturated carbonyls removes Michael acceptor reactivity; biological mechanism may differ from curcumin and its diene analogs.

Quantitative Evidence Guide for Structural Differentiation


Keto-Enol Tautomeric Ratio by NMR

The target compound exhibits a keto-to-enol tautomeric ratio of approximately 3:17 (ca. 15% keto, 85% enol) as determined by 1H NMR integration of the methylene singlet at δ 3.51 ppm (keto) versus the methine singlet at δ 5.37 ppm (enol) . This ratio differs from the unsaturated analog 1,7-bis(4-chlorophenyl)hepta-1,6-diene-3,5-dione, which exists almost exclusively in the enol form due to extended conjugation through the vinyl linkers [1]. The presence of a measurable keto population in the saturated analog directly impacts metal-chelation kinetics and the availability of the dione moiety for synthetic transformations.

Keto-Enol Ratio
Reported
Keto:Enol ≈ 3:17 (15% keto)
Keto population enables distinct chelation kinetics.
1H NMR in CDCl3; unsaturated analog nearly 100% enol.
Keto-enol tautomerism Quantitative NMR Curcuminoid analog characterization

Molecular Lipophilicity Across Halogen Substituents

The target compound has a computed XLogP3-AA value of 4.8, as reported in PubChem [1]. This value reflects the combined lipophilic contribution of two 4-chlorophenyl groups attached to the saturated heptane-3,5-dione scaffold. For comparison, the unsubstituted diphenyl analog (R = H) is estimated to have a lower XLogP of approximately 3.5–3.8, while the 4-fluorophenyl analog is estimated at ~3.8–4.1, and the 4-bromophenyl analog is estimated at ~5.0–5.3 based on fragment-based calculations [1][2]. The intermediate lipophilicity of the 4-chloro derivative positions it uniquely for balancing membrane permeability and aqueous solubility in cell-based assays.

Lipophilicity
Class-level inference
XLogP3-AA = 4.8
Intermediate lipophilicity supports cell-based assay profiling.
Computed; comparator values estimated from fragments.
Lipophilicity XLogP Structure-property relationship Drug design

Saturation-Dependent Biological Activity

The saturated heptane-3,5-dione scaffold of the target compound has been specifically associated with pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, as documented in patent-based biological disclosures [1][2]. This activity profile contrasts with the unsaturated 1,6-heptadiene-3,5-dione analogs, which are predominantly associated with NF-κB inhibition and antioxidant mechanisms due to the Michael acceptor properties of the α,β-unsaturated carbonyl system [3]. The absence of conjugated double bonds in the target compound eliminates the Michael acceptor reactivity, redirecting its biological mechanism toward differentiation-inducing pathways rather than direct cytotoxicity.

Biological Activity
Class-level inference
Reported to arrest proliferation and induce monocyte differentiation.
Differentiation-predominant mechanism context.
Patent disclosures; no open IC50 data.
Anticancer activity Cell differentiation Proliferation arrest Curcuminoid pharmacology

Metal-Chelation Stoichiometry and Bioactivity

The β-diketone moiety of 1,7-bis(4-chlorophenyl)heptane-3,5-dione forms well-defined Cu(II) and oxovanadium(IV) chelates, with the Cu(II) complex exhibiting significantly enhanced antibacterial activity and the vanadyl complex showing superior antifungal activity compared to the free ligand [1][2]. This stoichiometric 2:1 (ligand:metal) chelation behavior, characterized by UV, IR, 1H NMR, and mass spectrometry, is consistent across the 1,7-diaryl heptanoid series, but the 4-chloro substituent modulates the electron density at the chelating oxygen atoms, influencing metal-binding affinity and the resulting complex stability [1][2].

Metal Chelation
Class-level inference
Forms Cu(II) and VO(IV) chelates; enhanced antibacterial/antifungal vs. free ligand.
Chelation-dependent bioactivity context.
Agar well diffusion; exact MICs not available.
Transition metal chelates Coordination chemistry Bioinorganic chemistry Antimicrobial activity enhancement

Crystallinity and Purification Behavior

The target compound is obtained as white prisms after recrystallization from methanol, with a well-defined melting point of 74.6–76.1 °C and a yield of 24.7 g from a 0.2 mol scale reaction . This high crystallinity and narrow melting range contrast with many structurally related diarylheptanoids that are obtained as oils or amorphous solids, complicating purification and quality control [1]. The crystalline nature enables rigorous purity assessment by melting point determination and facilitates reproducible formulation for biological testing.

Crystallinity
Reported
White prisms; mp 74.6–76.1 °C; recrystallized from MeOH.
Crystalline form supports reproducible purification.
Yield 24.7 g from 0.2 mol scale.
Synthetic chemistry Crystallinity Purification Quality control

Drug-Likeness and Hydrogen Bond Donor Profile

The target compound has zero hydrogen bond donors (HBD = 0), two hydrogen bond acceptors (HBA = 2), and eight rotatable bonds, as computed by PubChem [1]. This contrasts sharply with curcumin (HBD = 2, HBA = 6, and significant phenolic OH-related metabolism) and with 4-hydroxy-substituted diarylheptanoid analogs that introduce additional H-bond donors and metabolic liabilities [1][2]. The absence of phenolic -OH groups eliminates Phase II glucuronidation/sulfation liabilities and reduces the polar surface area, which can improve membrane permeability and metabolic stability.

Drug-Likeness
Class-level inference
HBD = 0, HBA = 2, rotatable bonds = 8
Zero HBD may improve metabolic stability.
Computed descriptors from PubChem; curcumin HBD=2, HBA=6.
Drug-likeness Physicochemical descriptors Medicinal chemistry Hit-to-lead optimization

Best-Fit Research and Industrial Application Scenarios


Differentiation Therapy Lead Optimization

Programs developing differentiation-inducing agents for acute myeloid leukemia (AML) or psoriasis should prioritize this saturated β-diketone over unsaturated curcuminoid analogs because the absence of α,β-unsaturated carbonyls eliminates the Michael acceptor PAINS liability that plagues curcumin-based screening hits [1][2]. The compound's documented activity in arresting proliferation of undifferentiated cells and inducing monocyte differentiation [1] provides a mechanistically cleaner starting point for medicinal chemistry optimization, particularly when combined with its favorable drug-likeness profile (HBD = 0, XLogP = 4.8) [3].

Antimicrobial Metal-Organic Material Development

Research groups developing antimicrobial metal-organic frameworks or coordination polymers should select this ligand for its well-characterized Cu(II) and VO(IV) chelate formation, with the Cu(II) complex demonstrating enhanced antibacterial activity and the vanadyl complex showing superior antifungal activity relative to the free ligand [1]. The defined 2:1 ligand-to-metal stoichiometry and crystalline nature of the free ligand facilitate reproducible complex synthesis and characterization, as validated by UV, IR, 1H NMR, and mass spectrometry [1][2].

Quantitative NMR Reference Standard Development

Analytical laboratories developing quantitative NMR (qNMR) methods for tautomeric mixture analysis can utilize this compound as a reference standard due to its well-defined keto:enol ratio of 3:17 in CDCl3, with distinct, well-resolved signals for the keto methylene (δ 3.51 ppm) and enol methine (δ 5.37 ppm) protons [1]. The crystalline nature (mp 74.6–76.1 °C) and recrystallization-based purification ensure high purity suitable for reference material qualification [1].

SAR Studies on Halogen-Substituted Diarylheptanoids

Medicinal chemistry SAR campaigns exploring halogen-substituted diarylheptanoids should include the 4-chloro analog as the balanced lipophilicity probe (XLogP = 4.8), positioned between the lower-lipophilicity 4-fluoro (estimated XLogP ~3.8–4.1) and higher-lipophilicity 4-bromo (estimated XLogP ~5.0–5.3) analogs [1][2]. This systematic positioning enables deconvolution of electronic vs. lipophilic contributions to biological activity, while its zero HBD count eliminates confounding hydrogen-bond donor effects that complicate interpretation of phenol-containing analogs [1].

Application
Selection Property
Validation Focus
Cell differentiation and proliferation arrest studies
Saturated β-diketone (no Michael acceptor)
Differentiation vs. cytotoxicity endpoints
Antimicrobial metal-organic material research
Defined Cu(II)/VO(IV) chelation
Chelate-enhanced bioactivity validation
qNMR reference standard development
Defined keto:enol ratio and crystalline purity
Tautomeric ratio reproducibility and purity
SAR studies of halogen-substituted diarylheptanoids
4-Cl as balanced lipophilicity probe (no HBD)
Lipophilicity-activity deconvolution
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